Cas no 2097937-04-5 (2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine)
![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine structure](https://www.kuujia.com/scimg/cas/2097937-04-5x500.png)
2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
-
- Inchi: 1S/C15H17F3N6/c1-10-19-4-3-13(21-10)23-5-7-24(8-6-23)14-9-12(15(16,17)18)20-11(2)22-14/h3-4,9H,5-8H2,1-2H3
- InChI Key: FCRVYLKXTXCWOB-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=NC(C)=N1)N1CCN(C2C=CN=C(C)N=2)CC1)(F)F
Computed Properties
- Exact Mass: 338.14667905 g/mol
- Monoisotopic Mass: 338.14667905 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58
- XLogP3: 2.6
- Molecular Weight: 338.33
2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6559-6750-30mg |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-10μmol |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-5μmol |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-2μmol |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-20μmol |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-5mg |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-25mg |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-40mg |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6559-6750-15mg |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6559-6750-20mg |
2-methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
2097937-04-5 | 20mg |
$148.5 | 2023-09-08 |
2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine Related Literature
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
Additional information on 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Research Briefing on 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS: 2097937-04-5)
In recent years, the compound 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS: 2097937-04-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine and piperazine moieties, has shown promising potential as a modulator of various biological targets, particularly in the context of kinase inhibition and therapeutic applications. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The structural uniqueness of 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine lies in its trifluoromethyl group and the presence of a piperazine linker, which enhances its binding affinity to specific protein kinases. Recent studies have highlighted its role as a selective inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cancer progression and resistance to therapy. Preclinical data suggest that this compound exhibits potent anti-proliferative effects in various cancer cell lines, including those resistant to conventional treatments.
One of the most notable advancements in the research of this compound is its optimization for improved pharmacokinetic properties. Researchers have employed structure-activity relationship (SAR) studies to modify the pyrimidine core, resulting in derivatives with enhanced solubility and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that subtle alterations to the piperazine substituent significantly reduced off-target effects while maintaining high potency against the intended kinase targets.
In addition to its oncological applications, 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has also been investigated for its potential in treating inflammatory and autoimmune disorders. Preliminary in vivo studies indicate that the compound can modulate cytokine production and immune cell activation, suggesting a broader therapeutic scope. However, further validation in clinical trials is necessary to confirm these findings and assess safety profiles.
The synthesis of this compound has also seen methodological improvements. Recent protocols emphasize greener chemistry approaches, such as catalytic hydrogenation and microwave-assisted reactions, to reduce environmental impact and increase yield. These advancements not only streamline production but also align with the pharmaceutical industry's growing emphasis on sustainable practices.
Despite its promise, challenges remain in the development of 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine as a therapeutic agent. Issues such as metabolic stability, potential drug-drug interactions, and formulation optimization are areas of active investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate translational research.
In conclusion, 2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine represents a compelling candidate for further development in both oncology and immunology. Its multifaceted mechanism of action and adaptable chemical structure position it as a valuable tool for drug discovery. Future research should focus on advancing clinical trials and exploring combination therapies to maximize its therapeutic potential.
2097937-04-5 (2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine) Related Products
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)




